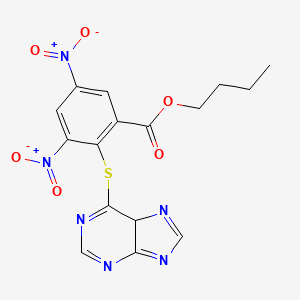
butyl 3,5-dinitro-2-(5H-purin-6-ylsulfanyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 3,5-dinitro-2-(5H-purin-6-ylsulfanyl)benzoate is a complex organic compound with a unique structure that combines a benzoate ester with a purine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3,5-dinitro-2-(5H-purin-6-ylsulfanyl)benzoate typically involves a multi-step process. The starting materials include 3,5-dinitrobenzoic acid and a purine derivative. The reaction conditions often require the use of a strong base and an appropriate solvent to facilitate the esterification and subsequent coupling reactions.
Esterification: The first step involves the esterification of 3,5-dinitrobenzoic acid with butanol in the presence of a strong acid catalyst such as sulfuric acid.
Coupling Reaction: The esterified product is then reacted with a purine derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Butyl 3,5-dinitro-2-(5H-purin-6-ylsulfanyl)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines and alcohols.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted esters or amides.
Aplicaciones Científicas De Investigación
Butyl 3,5-dinitro-2-(5H-purin-6-ylsulfanyl)benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infections and as an anticancer agent.
Industry: Used in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of butyl 3,5-dinitro-2-(5H-purin-6-ylsulfanyl)benzoate involves its interaction with specific molecular targets and pathways. The nitro groups are believed to play a crucial role in its biological activity by interfering with cellular processes such as DNA replication and protein synthesis. The compound may also disrupt cell membranes and inhibit the synthesis of essential biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- Butyl 3,5-dinitrobenzoate
- Ethyl 3,5-dinitrobenzoate
- Propyl 3,5-dinitrobenzoate
Uniqueness
Butyl 3,5-dinitro-2-(5H-purin-6-ylsulfanyl)benzoate is unique due to the presence of the purine moiety, which imparts additional biological activity and specificity compared to other similar compounds. The combination of the nitro groups and the purine derivative enhances its potential as a therapeutic agent and a versatile reagent in chemical synthesis.
Propiedades
Número CAS |
59921-62-9 |
|---|---|
Fórmula molecular |
C16H14N6O6S |
Peso molecular |
418.4 g/mol |
Nombre IUPAC |
butyl 3,5-dinitro-2-(5H-purin-6-ylsulfanyl)benzoate |
InChI |
InChI=1S/C16H14N6O6S/c1-2-3-4-28-16(23)10-5-9(21(24)25)6-11(22(26)27)13(10)29-15-12-14(18-7-17-12)19-8-20-15/h5-8,12H,2-4H2,1H3 |
Clave InChI |
WLGDCCXMPTZPAQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])SC2=NC=NC3=NC=NC32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


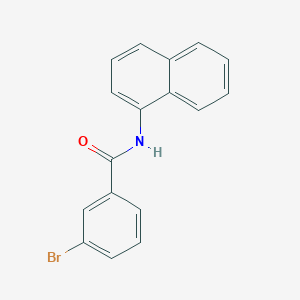
![3-(Chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B14167916.png)
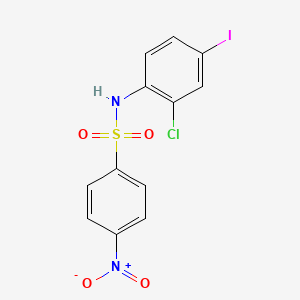


![4-(3-Nitrophenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,3-thiazole](/img/structure/B14167932.png)
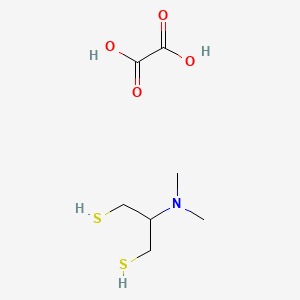


![methyl 3-{[(4-ethylpiperazin-1-yl)acetyl]amino}-1H-indole-2-carboxylate](/img/structure/B14167961.png)
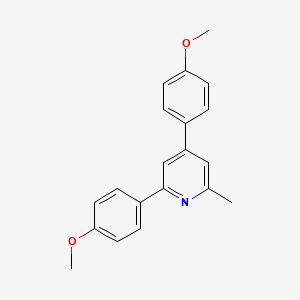
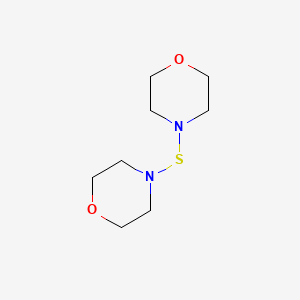
![7-Benzyl-7h-[1,2,4]triazolo[3,4-i]purine](/img/structure/B14167989.png)
![2-[(1-Hydroxy-2-methylpropan-2-yl)iminomethyl]phenol](/img/structure/B14167996.png)
